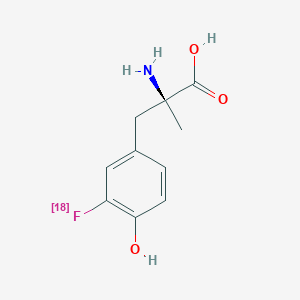
1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate is an organic compound with a complex structure It is a derivative of benzene-1,2-dicarboxylate, featuring two distinct substituents: a 5-methylhexyl group and a 2-phenoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate typically involves esterification reactions. The starting materials include benzene-1,2-dicarboxylic acid, 5-methylhexanol, and 2-phenoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The phenoxyethyl group can interact with biological membranes, altering their permeability. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
- 1-O-(5-methylhexyl) benzene-1,2-dicarboxylate
- 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate
- 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,3-dicarboxylate
Uniqueness: 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate is unique due to the presence of both the 5-methylhexyl and 2-phenoxyethyl groups. This dual substitution pattern imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C23H28O5 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C23H28O5/c1-18(2)10-8-9-15-27-22(24)20-13-6-7-14-21(20)23(25)28-17-16-26-19-11-4-3-5-12-19/h3-7,11-14,18H,8-10,15-17H2,1-2H3 |
Clave InChI |
FGHCANWOGJMAQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid](/img/structure/B15188672.png)
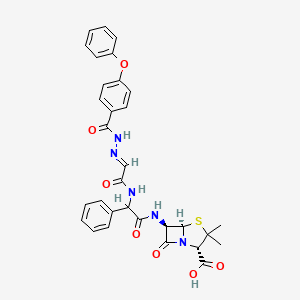

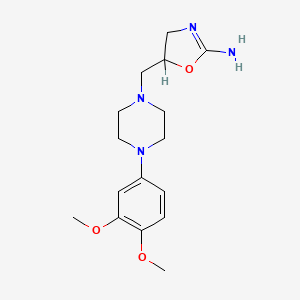
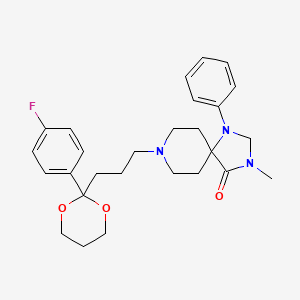
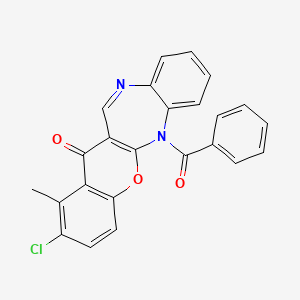
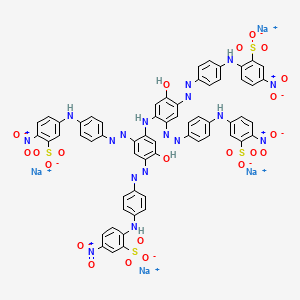
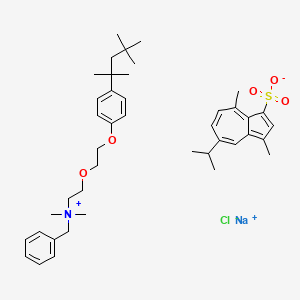


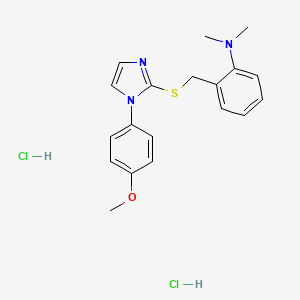
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
